![molecular formula C25H22BrNO5S B2997608 ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate CAS No. 88461-75-0](/img/structure/B2997608.png)

ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

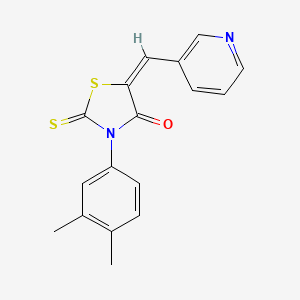

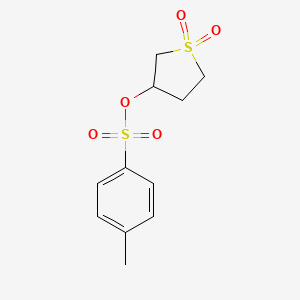

The compound appears to be a complex organic molecule that contains several functional groups, including an ester group (COO), a bromomethyl group (CH2Br), a sulfonyl group (SO2), and an indole group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromomethyl group could be introduced via a radical bromination reaction, while the ester group could be formed via a condensation reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The indole group, in particular, is a fused ring system that contributes to the compound’s complexity.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the bromomethyl group could undergo nucleophilic substitution reactions, while the ester group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and sulfonyl groups would likely make the compound polar and potentially soluble in polar solvents.Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Transformations

Cyclisation onto Azoles

Aryl radical building blocks, similar in reactivity to the specified compound, have been utilized for cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves radical precursors and demonstrates the compound's potential in synthesizing complex molecular architectures (Allin et al., 2005).

Synthesis of [1,2,3]Triazolo[1,5-a]quinoline

The reaction involving compounds with functional groups similar to the specified chemical has been used to synthesize novel heterocyclic compounds, indicating its potential in the development of new chemical entities with possible pharmacological activities (Pokhodylo & Obushak, 2019).

Protection in Peptide Synthesis

Derivatives structurally related to the specified compound have been explored for their use in peptide synthesis, demonstrating their utility in protecting carboxy groups and facilitating the synthesis of complex peptides (Amaral, 1969).

Oxidation Reactions

Studies have shown that certain esters, akin to the compound , undergo oxidation to produce dione derivatives, highlighting their potential in chemical transformations and synthesis pathways (Sato et al., 1977).

One-pot Synthesis of Polyhydroquinoline Derivatives

The use of sulfonic acid imidazolium hydrogen sulfate in the synthesis of quinoline derivatives from related compounds suggests the compound's potential applicability in facilitating clean, efficient, and high-yield chemical syntheses (Khaligh, 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The future research directions would depend on the context in which this compound is being studied. If it’s a novel compound, future work could involve studying its reactivity, stability, and potential applications.

Eigenschaften

IUPAC Name |

ethyl 2-(bromomethyl)-5-(4-methylphenyl)sulfonyloxy-1-phenylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO5S/c1-3-31-25(28)24-21-15-19(32-33(29,30)20-12-9-17(2)10-13-20)11-14-22(21)27(23(24)16-26)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVZTOHKDLFKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2997525.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)

![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)